3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride
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Description
“3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride” is a derivative of adamantane, which is a polycyclic cage molecule with high symmetry and remarkable properties . Adamantane is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .
Synthesis Analysis
Adamantane moieties can be introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine. This is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3⋅THF .Molecular Structure Analysis
The molecular formula of “this compound” is C11H18ClNO2 . The compound has a molecular weight of 231.72 g/mol .Chemical Reactions Analysis
Adamantane-Substituted Amines and Amides were synthesized and studied in terms of crystal structure, thermal properties, and the dynamics of amide bond rotation . In particular, exalted out-of-planarity of the amide bond (16.0°) or lowered energy barrier of amide bond rotation (11.5–13.3 kcal⋅mol−1) were observed for a derivative of 2-azaadamantane .Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.72 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts .Mechanism of Action
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The uniqueness of the adamantyl scaffold for biological application is due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .
Future Directions
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Properties
IUPAC Name |
3-(aminomethyl)adamantane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMBJSLQQRRJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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